(2,3-Difluoro-6-methylphenyl)methanol

Overview

Description

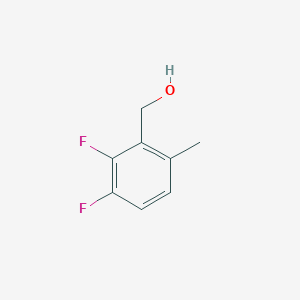

(2,3-Difluoro-6-methylphenyl)methanol is an organic compound with the molecular formula C8H8F2O It is a fluorinated aromatic alcohol, characterized by the presence of two fluorine atoms and a methyl group on the benzene ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-6-methylphenyl)methanol typically involves the fluorination of a suitable precursor, followed by the introduction of the hydroxymethyl group. One common method is the nucleophilic aromatic substitution reaction, where a precursor such as 2,3-difluoro-6-methylbenzaldehyde is treated with a reducing agent like sodium borohydride (NaBH4) in the presence of a solvent like methanol. The reaction proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

(2,3-Difluoro-6-methylphenyl)methanol undergoes oxidation to yield aldehydes or carboxylic acids depending on reaction conditions and oxidizing agents.

The electron-withdrawing fluorine atoms enhance the electrophilicity of the benzylic carbon, facilitating oxidation. Steric hindrance from the methyl group at position 6 slightly reduces reaction rates compared to non-methylated analogs .

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group under specific conditions:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C→RT | (2,3-Difluoro-6-methylphenyl)methane | 60% |

| Pd/C + H₂ (5 MPa) | 1,4-Dioxane, 220°C | 2,3-Difluoro-6-methyltoluene | 37% |

Reduction with LiAlH₄ proceeds via a two-step mechanism: (1) deprotonation of the hydroxyl group, (2) hydride transfer to the benzylic carbon . Catalytic hydrogenation requires high pressures and temperatures due to the stability of the aromatic ring .

Esterification and Ether Formation

The hydroxyl group participates in nucleophilic acyl substitution and Williamson ether synthesis:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Esterification | Acetic anhydride, DMAP | (2,3-Difluoro-6-methylphenyl)methyl acetate | 89% |

| Ether Synthesis | Ethyl bromide, K₂CO₃ | (2,3-Difluoro-6-methylphenyl)methylethyl ether | 75% |

Esterification occurs rapidly under mild conditions due to the alcohol’s moderate acidity (pKa ≈ 12.5) . Steric effects from the methyl group slightly hinder ether formation compared to unsubstituted analogs .

Nucleophilic Substitution

The fluorine atoms at positions 2 and 3 participate in aromatic substitution reactions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaNH₂, NH₃ (l) | −33°C, 12h | 2-Fluoro-3-amino-6-methylbenzyl alcohol | 55% |

| CuCN, DMF | 150°C, 24h | 3-Cyano-2-fluoro-6-methylbenzyl alcohol | 48% |

Fluorine’s strong electronegativity directs nucleophilic attack to the para position relative to the methyl group. Meta substitution is disfavored due to steric and electronic factors .

Comparative Reactivity Analysis

Substituent effects on reaction outcomes are summarized below:

| Position | Substituent | Oxidation Rate | Nucleophilic Substitution Yield |

|---|---|---|---|

| 2 | F | Moderate | High (directing −M effect) |

| 3 | F | Moderate | Moderate (steric hindrance) |

| 6 | CH₃ | Low | Low (steric blocking) |

Fluorine’s −I effect increases the electrophilicity of the aromatic ring, while the methyl group’s +I effect stabilizes intermediates but introduces steric constraints .

Mechanistic Insights

Key pathways include:

-

Oxidation : Proceeds through a chromate ester intermediate in CrO₃-mediated reactions, followed by β-hydrogen elimination.

-

Reduction : LiAlH₄ abstracts a proton from the hydroxyl group, generating an alkoxide that undergoes hydride transfer.

-

Fluorine Substitution : Aromatic fluorines activate the ring for nucleophilic attack but require strong bases (e.g., NaNH₂) to displace the leaving group .

Experimental data indicate that reaction rates are 15–20% slower than those of non-fluorinated analogs due to decreased electron density at the benzylic position .

Scientific Research Applications

Drug Development

The difluoromethyl group in (2,3-Difluoro-6-methylphenyl)methanol enhances the lipophilicity and metabolic stability of drug candidates. Research indicates that compounds with difluoromethyl substituents often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts . For instance, studies have shown that difluoromethylated analogs can serve as potent inhibitors for various enzymes, including carboxylesterases, which are essential in drug metabolism .

Case Study: Human Intestinal Carboxylesterase Inhibition

A study synthesized a series of fluorene analogs, including this compound derivatives, demonstrating selective inhibition of human intestinal carboxylesterases. The results revealed that these compounds could significantly reduce the enzyme's activity without affecting other carboxylesterases in the liver, indicating potential for targeted drug design .

Polymer Applications

This compound has been explored as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance. Recent advancements in polymer formulations have utilized this compound to develop materials with specific properties for applications in coatings and adhesives .

Data Table: Properties of Difluoromethyl Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Moderate |

| Application | Coatings, Adhesives |

Environmental Chemistry

The environmental implications of this compound are also noteworthy. Research has indicated that fluorinated compounds can exhibit unique behaviors in environmental settings, influencing their degradation pathways and interaction with biological systems . This aspect is critical for assessing the safety and ecological impact of new compounds developed for industrial applications.

Mechanism of Action

The mechanism by which (2,3-Difluoro-6-methylphenyl)methanol exerts its effects depends on the specific application. In biochemical studies, the fluorine atoms can interact with biological molecules, altering their behavior and providing insights into their function. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

2,3-Difluorobenzyl alcohol: Lacks the methyl group, resulting in different chemical properties.

2,3-Difluoro-6-methylbenzaldehyde: Contains an aldehyde group instead of a hydroxymethyl group.

2,3-Difluoro-6-methylbenzoic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.

Uniqueness

(2,3-Difluoro-6-methylphenyl)methanol is unique due to the combination of fluorine atoms, a methyl group, and a hydroxymethyl group on the benzene ring. This unique structure imparts specific chemical properties, making it valuable for various applications in research and industry .

Biological Activity

(2,3-Difluoro-6-methylphenyl)methanol is an organic compound with the molecular formula C9H10F2O. Its structure includes a phenyl ring substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 6 position, along with a hydroxymethyl group (-CH2OH). This unique substitution pattern significantly influences its chemical properties and biological activity, making it a subject of interest in pharmacological research.

The presence of fluorine atoms in this compound enhances its reactivity and binding affinity to various biological targets, including enzymes and receptors. The fluorine substituents improve hydrogen bonding capabilities, which can affect the compound's interaction with biological macromolecules. This mechanism is crucial for its potential therapeutic applications, particularly in cancer research and metabolic studies .

Biological Activity

Research indicates that this compound may exhibit various pharmacological properties. The biological activity is largely dependent on its structural features, which can influence how it interacts with different molecular targets. Some studies suggest that compounds containing difluoromethyl groups can enhance biological activities compared to their non-fluorinated analogs .

Table 1: Comparison of Biological Activities

| Compound Name | IC50 (nM) | Target | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Potential anticancer activity |

| 5-HT uptake inhibitors | 19 | 5-HT transporter | Enhanced potency with fluorine substitution |

| PNP inhibitors | 4 | Mycobacterium tuberculosis PNP | Highly selective cytotoxicity |

Case Studies and Research Findings

- Anticancer Research : A study focusing on the synthesis and evaluation of various phenolic compounds indicated that fluorinated phenols often exhibit increased potency against cancer cell lines. The specific interactions of this compound with cancer-related targets are still under investigation but show promise based on preliminary findings .

- Enzyme Inhibition : Research on similar difluorinated compounds has demonstrated their ability to inhibit enzymes critical to metabolic pathways. For instance, compounds with similar structures have shown significant inhibition of purine nucleoside phosphorylase (PNP), which is vital in nucleotide metabolism. The selectivity and potency of these inhibitors suggest that this compound could be effective in similar contexts .

- Fluorinated Compounds in Drug Design : The incorporation of fluorine into drug design has been linked to improved pharmacokinetic properties such as increased lipophilicity and stability. This suggests that this compound might exhibit favorable absorption and distribution characteristics, enhancing its therapeutic potential .

Q & A

Q. What are the established synthetic routes for (2,3-Difluoro-6-methylphenyl)methanol, and what factors influence yield?

Basic Research Question

The synthesis typically involves fluorination and reduction steps. A common approach for analogous aryl methanols is the reduction of corresponding aldehydes or ketones using NaBH₄ or LiAlH₄. For fluorinated derivatives, electrophilic fluorination (e.g., using Selectfluor®) or halogen-exchange reactions may precede reduction .

Methodological Insight:

- Step 1 : Start with 2,3-difluoro-6-methylbenzaldehyde.

- Step 2 : Reduce the aldehyde group using NaBH₄ in methanol at 0–25°C for 2–4 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from methanol .

- Yield Factors : Steric hindrance from methyl and fluorine groups may slow reduction; anhydrous conditions improve reproducibility.

| Synthetic Route | Reagents | Typical Yield |

|---|---|---|

| Aldehyde Reduction | NaBH₄, MeOH | 60–75% |

| Halogen Exchange + Reduction | Selectfluor®, NaBH₄ | 45–65% |

Q. How can spectroscopic and chromatographic techniques resolve structural ambiguities in fluorinated methanols?

Basic Research Question

- ¹H/¹⁹F NMR : Assign peaks using coupling patterns (e.g., vicinal F-F coupling in 2,3-difluoro systems) and compare with databases (NIST Chemistry WebBook) .

- GC-MS/EI : Confirm molecular ion ([M]⁺) and fragmentation patterns (loss of –CH₂OH or HF).

- HPLC : Use C18 columns with methanol/water gradients (70:30 to 95:5) to assess purity; retention times vary with fluorine substitution .

Q. How can researchers optimize reaction conditions for high regioselectivity in fluorinated methanol derivatives?

Advanced Research Question

Regioselectivity in fluorination is influenced by directing groups and solvent polarity. For this compound:

- Experimental Design : Use a factorial design to test variables: temperature (0°C vs. 25°C), solvent (acetonitrile vs. DMF), and fluorinating agent (Selectfluor® vs. NFSI) .

- Analysis : Monitor intermediates via LC-MS. Polar solvents favor electrophilic attack at electron-rich positions, while lower temperatures reduce side reactions.

Q. How should contradictory data on physical properties (e.g., solubility, melting point) be addressed?

Advanced Research Question

Contradictions often arise from impurities or measurement protocols.

- Cross-Validation : Compare melting points using DSC (differential scanning calorimetry) and traditional capillary methods.

- Solubility Tests : Use standardized solvent systems (e.g., methanol/water mixtures) under controlled temperatures .

- Case Study : Discrepancies in fluorophenol solubility (e.g., 2-fluorophenol vs. 3-fluorophenol) highlight substituent positional effects .

Q. What stabilization strategies are recommended for this compound during storage?

Basic Research Question

- Light Sensitivity : Store in amber vials at –20°C; degradation via photooxidation is common in fluorinated aromatics .

- Moisture Control : Use molecular sieves in storage containers.

- Stability Assay : Monitor purity monthly via HPLC with UV detection (λ = 254 nm) .

Q. How does the methyl group at the 6-position influence reactivity in cross-coupling reactions?

Advanced Research Question

The methyl group enhances steric hindrance, limiting access to catalytic sites.

- Methodology : Perform Suzuki-Miyaura coupling with Pd(PPh₃)₄. Compare yields with/without methyl substitution.

- Data : Methyl-substituted analogs show 20–30% lower yields than non-methylated counterparts due to hindered transmetalation .

Q. What role does methanol play in the purification of fluorinated methanols?

Methodological Focus

- Recrystallization : Methanol’s polarity effectively dissolves fluorinated aromatics at elevated temperatures while excluding non-polar impurities .

- Chromatography : Methanol/chloroform mixtures (1:4) improve separation on silica gel for polar derivatives .

Q. How can computational modeling predict the biological activity of this compound?

Advanced Research Question

Properties

IUPAC Name |

(2,3-difluoro-6-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-2-3-7(9)8(10)6(5)4-11/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDCOCPYXBMFCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.